

Application Notes and Protocols for Studying Diazaborine-Protein Binding Interactions

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Compound of Interest

Compound Name: Diazaborine

Cat. No.: B1670401

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Audience: Researchers, scientists, and drug development professionals.

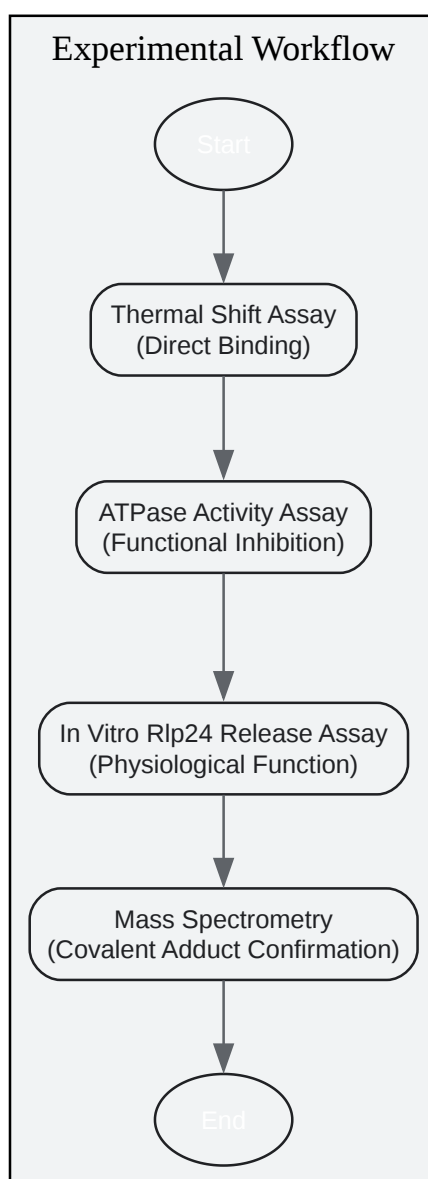
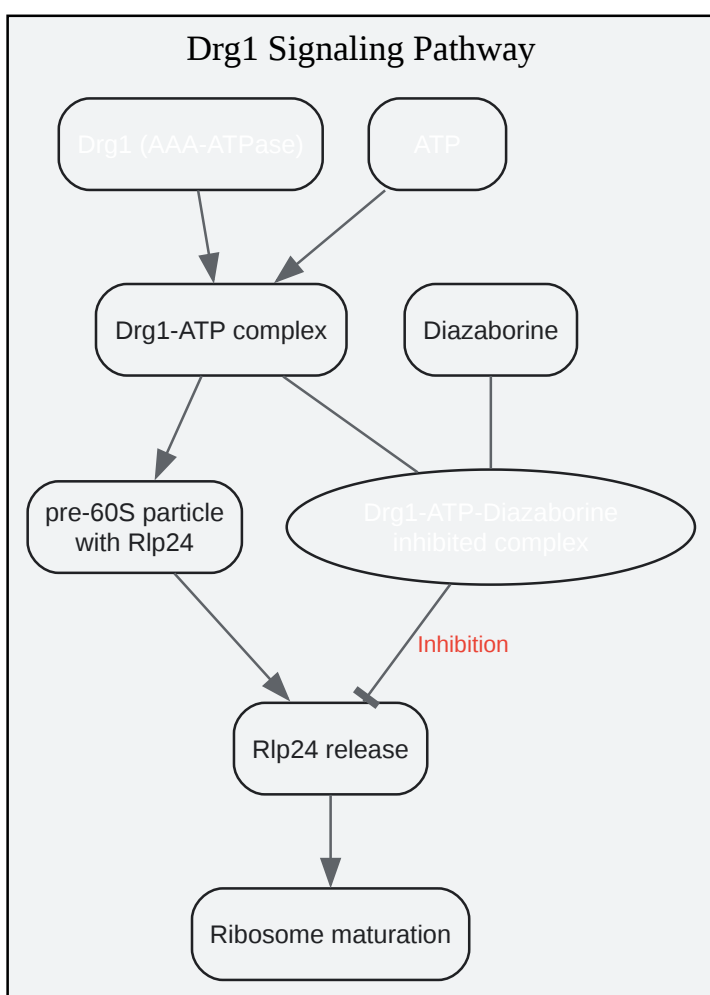
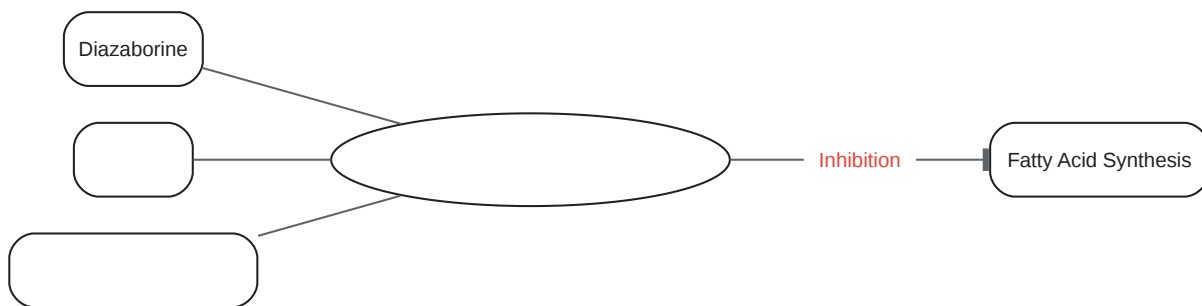
Introduction:

Diazaborines are a class of boron-containing heterocyclic compounds that have garnered significant interest as potent inhibitors of essential cellular processes in both bacteria and eukaryotes. Their unique mechanism of action, often involving the formation of a reversible covalent bond with their biological targets, makes them a compelling subject for drug discovery and development. These application notes provide detailed protocols for studying the binding interactions between **diazaborines** and their protein targets, with a focus on the bacterial enoyl-acyl carrier protein reductase (ENR) and the eukaryotic AAA-ATPase Drg1.

Diazaborine Interaction with Bacterial Enoyl-Acyl Carrier Protein Reductase (ENR)

The antibacterial properties of **diazaborines** stem from their ability to inhibit ENR, a key enzyme in the fatty acid synthesis pathway.^{[1][2]} The inhibition is dependent on the presence of the NAD(P)H cofactor. **Diazaborines** form a covalent bond between their boron atom and the 2'-hydroxyl group of the nicotinamide ribose in NAD(P)H, creating a stable bisubstrate analog that effectively inhibits ENR.^[1]

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References

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- 2. DSpace [helda.helsinki.fi]
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